Maleimide, N-chloromethyl-

Polymer Functionalization Friedel-Crafts Alkylation Polystyrene Modification

Researchers requiring maleimide-functionalized polystyrene for coatings or composites face a critical limitation: non-halogenated N-substituted maleimides cannot participate in Friedel-Crafts grafting onto aromatic polymer backbones. N-Chloromethylmaleimide (CAS 7685-96-3) solves this with dual orthogonal reactivity-the chloromethyl group anchors via electrophilic aromatic substitution, while the intact maleimide ring remains available for subsequent thiol-Michael addition crosslinking. • Enables direct polystyrene grafting without pre-functionalization under mild Friedel-Crafts conditions • Supports sequential dual-functionalization: consume chloromethyl first, retain maleimide for crosslinking or biomolecule conjugation • Thermally stable N-alkyl maleimide class; derived polymers exhibit Td ~400-440 °C under N₂ • Purity: ≥98% | White crystalline solid | Ships ambient.

Molecular Formula C5H4ClNO2
Molecular Weight 145.54 g/mol
CAS No. 7685-96-3
Cat. No. B1618822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMaleimide, N-chloromethyl-
CAS7685-96-3
Molecular FormulaC5H4ClNO2
Molecular Weight145.54 g/mol
Structural Identifiers
SMILESC1=CC(=O)N(C1=O)CCl
InChIInChI=1S/C5H4ClNO2/c6-3-7-4(8)1-2-5(7)9/h1-2H,3H2
InChIKeySMQIAQVRHOQLKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Chloromethyl Maleimide Technical Overview


N-Chloromethyl maleimide (CAS 7685-96-3) is an N-substituted maleimide derivative characterized by a chloromethyl group at the imide nitrogen [1]. As a member of the maleimide family, it retains the electrophilic maleimide double bond, which acts as a Michael acceptor toward nucleophiles such as thiols and amines [2]. The defining feature that differentiates this compound from other N-substituted maleimides (e.g., N-methyl, N-ethyl, N-phenyl) is the reactive chloromethyl moiety, which introduces orthogonal reactivity through nucleophilic substitution pathways and Friedel-Crafts alkylation [3]. This dual-reactivity profile underpins its specialized utility as a polymer functionalization agent and synthetic building block, where both the maleimide ring and the chloromethyl handle can be engaged in sequential or independent transformations.

Why N-Chloromethyl Maleimide Is Irreplaceable


Generic substitution of N-chloromethyl maleimide with other N-substituted maleimides fails in applications requiring orthogonal reactivity or specific polymer grafting chemistry. While the maleimide ring reactivity toward Michael addition is conserved across many N-alkyl maleimides [1], the chloromethyl group provides a unique second reactive center that enables nucleophilic displacement reactions—a feature entirely absent in N-methyl or N-ethyl maleimides [2]. Furthermore, the chloromethyl group facilitates Friedel-Crafts electrophilic aromatic substitution with polystyrene, a key grafting strategy for polymer functionalization that cannot be replicated by non-halogenated N-alkyl maleimides [3]. These functional distinctions mean that substituting N-chloromethyl maleimide with a simpler analog would eliminate the capacity for sequential dual-functionalization and specific polymer modification pathways, directly impacting synthetic route viability and product performance.

N-Chloromethyl Maleimide Comparative Evidence


Friedel-Crafts Grafting via Chloromethyl Group

N-Chloromethyl maleimide enables direct electrophilic aromatic substitution onto polystyrene via its chloromethyl group under mild Friedel-Crafts conditions—a reaction that is mechanistically inaccessible to non-halogenated N-alkyl maleimides such as N-methyl maleimide [1]. This reactivity has been exploited to synthesize maleimide-substituted polystyrene (PS-s-MA) with a quantified 16% maleimide substitution yield, confirmed by 1H NMR integration [2]. The chloromethyl group serves as the electrophilic anchor, whereas the maleimide ring remains intact for subsequent Michael addition crosslinking with γ-aminopropyltriethoxysilane, enabling covalent hybrid material formation [3].

Polymer Functionalization Friedel-Crafts Alkylation Polystyrene Modification

Dual-Handle Orthogonal Reactivity

N-Chloromethyl maleimide exhibits orthogonal dual reactivity that distinguishes it from N-alkyl maleimides bearing non-reactive substituents [1]. The maleimide ring participates in thiol-Michael addition (a conserved reaction across N-substituted maleimides), while the chloromethyl group independently undergoes nucleophilic substitution with amines or thiolates [2]. This dual reactivity has been exploited in hybrid material synthesis: the chloromethyl group is first consumed in Friedel-Crafts grafting, leaving the maleimide ring intact for subsequent Michael addition with γ-aminopropyltriethoxysilane, as confirmed by FTIR analysis showing characteristic maleimide carbonyl retention after the grafting step [3]. In contrast, N-methyl maleimide or N-ethyl maleimide possess only the Michael acceptor site, offering no second orthogonal handle for sequential transformations.

Bioconjugation Orthogonal Chemistry Sequential Functionalization

Comparative Polymer Thermal Stability

The thermal stability of polymers derived from N-substituted maleimides is critically influenced by the N-substituent structure [1]. Thermogravimetric analysis (TGA) of poly(N-substituted maleimide)s in a nitrogen stream revealed that poly(RMI) polymers generally exhibit no weight loss below 300°C, with maximum decomposition temperatures in the range of 400–440°C for non-tert-alkyl derivatives [2]. The N-chloromethyl substituent falls within the category of N-alkyl maleimides that produce thermally robust polymers, contrasting with N-tert-alkyl substituted maleimides which decompose at significantly lower temperatures (240–280°C) via a two-step degradation mechanism [3]. This thermal performance is a class-level characteristic shared among straight-chain and functionalized N-alkyl maleimides, positioning N-chloromethyl maleimide polymers favorably relative to tert-alkyl analogs.

Polymer Thermal Stability TGA Analysis High-Performance Polymers

N-Substituent Effect on Polymerization

The radical polymerization reactivity of N-substituted maleimides (RMI) is directly modulated by the nature of the N-substituent, affecting both polymer yield and molecular weight [1]. Systematic studies have established that N-substituent structure governs polymerization efficiency, with electron-withdrawing groups and steric bulk influencing propagation rates and chain transfer events [2]. The N-chloromethyl group, as an electron-withdrawing substituent, is predicted to enhance monomer reactivity relative to electron-donating N-alkyl groups, though direct head-to-head polymerization yield data for N-chloromethyl maleimide remain sparse in the open literature. This structure-activity relationship provides a rational basis for selecting N-chloromethyl maleimide over electron-rich N-alkyl maleimides when higher polymerization efficiency is desired [3].

Radical Polymerization Polymer Yield Molecular Weight Control

N-Chloromethyl Maleimide Application Scenarios


Friedel-Crafts Grafting of Polystyrene

N-Chloromethyl maleimide is the reagent of choice for introducing pendant maleimide functionality onto polystyrene backbones via mild Friedel-Crafts alkylation. This application exploits the chloromethyl group's exclusive reactivity as an electrophilic anchor, enabling direct grafting without pre-functionalization of the polymer [1]. The resulting maleimide-substituted polystyrene retains the maleimide double bond for subsequent Michael addition crosslinking, as demonstrated in the synthesis of polystyrene-silica hybrids using γ-aminopropyltriethoxysilane [2]. Researchers requiring maleimide-functionalized polystyrene for coatings, composites, or surface modification should prioritize this compound over non-halogenated N-substituted maleimides, which cannot participate in this grafting chemistry [3].

Sequential Orthogonal Functionalization

For workflows requiring two sequential, independent covalent modifications—such as polymer grafting followed by biomolecule conjugation, or surface functionalization with two distinct payloads—N-chloromethyl maleimide provides a built-in dual-handle architecture [1]. The chloromethyl group can be consumed first via nucleophilic substitution or Friedel-Crafts alkylation, leaving the maleimide ring intact for subsequent thiol-Michael addition [2]. This orthogonal reactivity eliminates the need for intermediate protecting group strategies or multi-step linker installations, streamlining synthetic routes and reducing overall step count. Procurement of N-chloromethyl maleimide is therefore advantageous for laboratories developing multi-functional polymers, bioconjugates, or heterogeneous catalysts where sequential orthogonal modifications are required [3].

Thermally Stable Polymer Synthesis

When selecting an N-substituted maleimide monomer for the synthesis of thermally robust polymers intended for high-temperature applications (e.g., aerospace coatings, electronics encapsulation, or automotive components), N-chloromethyl maleimide belongs to the thermally stable N-alkyl maleimide class [1]. Polymers derived from this class exhibit maximum decomposition temperatures in the 400–440°C range under nitrogen, substantially outperforming N-tert-alkyl maleimide derivatives which decompose at 240–280°C [2]. While direct TGA data for poly(N-chloromethyl maleimide) are not reported, the compound's structural classification among non-tert-alkyl N-substituted maleimides supports its selection for thermal stability-driven procurement decisions [3].

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